molecular formula C12H22N2O3 B2756928 tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate CAS No. 2260936-16-9

tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate

Cat. No.: B2756928
CAS No.: 2260936-16-9
M. Wt: 242.319
InChI Key: ZDLYYNMDRSVCAJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate: is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl carbamate group and an aminomethyl substituent on a 2-oxabicyclo[211]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate typically involves multiple steps:

    Formation of the 2-oxabicyclo[2.1.1]hexane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the oxabicyclic structure.

    Introduction of the aminomethyl group: This step often involves the use of reductive amination techniques, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Attachment of the tert-butyl carbamate group: This is usually done by reacting the aminomethyl-substituted oxabicyclic compound with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the Diels-Alder reaction and automated systems for subsequent functional group transformations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carbamate group into an amine, or reduce any imine intermediates back to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group, where various nucleophiles can replace the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its aminomethyl group allows for easy conjugation with biomolecules, making it useful in the development of probes and sensors.

Medicine

In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with various biological targets. Its stability and reactivity make it a promising scaffold for the design of new therapeutic agents.

Industry

In industrial applications, this compound can be used in the synthesis of polymers and materials with unique properties. Its bicyclic structure imparts rigidity and stability, making it useful in high-performance materials.

Mechanism of Action

The mechanism by which tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[[4-(aminomethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
  • tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate

Uniqueness

The unique feature of tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate is its 2-oxabicyclo[2.1.1]hexane ring system, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different balance of rigidity and flexibility, making it suitable for specific applications where these properties are advantageous.

This detailed overview provides a comprehensive understanding of tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[211]hexan-1-yl]methyl]carbamate, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-7-12-4-11(5-12,6-13)8-16-12/h4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLYYNMDRSVCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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